molecular formula C10H19N B13951590 1-(2-Methyl-1-butenyl)piperidine CAS No. 35155-43-2

1-(2-Methyl-1-butenyl)piperidine

Cat. No.: B13951590
CAS No.: 35155-43-2
M. Wt: 153.26 g/mol
InChI Key: MNBXYEPSTLNGDU-UHFFFAOYSA-N
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Description

1-(2-Methyl-1-butenyl)piperidine (CAS 35155-43-2) is a chemical compound belonging to the class of piperidine derivatives. Piperidine is a fundamental organic compound and a key structural motif found in a vast array of pharmaceuticals, fine chemicals, and natural alkaloids . The piperidine ring is one of the most common heterocyclic scaffolds in FDA-approved drugs, underscoring its immense importance in medicinal chemistry and drug discovery . The specific substitution with a 2-methyl-1-butenyl group at the nitrogen atom defines this particular derivative. Alkenyl-substituted piperidines analogous to this compound are frequently investigated as valuable intermediates or building blocks in organic synthesis . Piperidine derivatives, in general, demonstrate a wide spectrum of biological activities. Research indicates that modified piperidines can affect various enzymes, receptors, and ion channels, making them subjects of interest for developing therapies for conditions such as cancer, central nervous system disorders, and as potential antimicrobial agents . Furthermore, the piperidine structure is a critical component in many active research compounds, including those acting as allosteric agonists for specific receptors and ligands for sigma and histamine receptors . As a building block, this compound can be utilized in catalytic carbonylation reactions and other synthetic transformations to construct more complex, functionalized piperidine architectures that are relevant to the study of natural products and pharmacologically active molecules . This product is intended for research and development purposes in a controlled laboratory setting only. It is not for diagnostic, therapeutic, or personal use. Researchers should consult the relevant safety data sheet and adhere to all local safety guidelines when handling this compound.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

35155-43-2

Molecular Formula

C10H19N

Molecular Weight

153.26 g/mol

IUPAC Name

1-(2-methylbut-1-enyl)piperidine

InChI

InChI=1S/C10H19N/c1-3-10(2)9-11-7-5-4-6-8-11/h9H,3-8H2,1-2H3

InChI Key

MNBXYEPSTLNGDU-UHFFFAOYSA-N

Canonical SMILES

CCC(=CN1CCCCC1)C

Origin of Product

United States

Synthesis and Advanced Preparative Methodologies

Alternative Synthetic Routes to the 1-(Alkenyl)piperidine Scaffold

Multi-Component Reactions for Piperidine-Enamine Construction

Multi-component reactions (MCRs) provide an efficient pathway for constructing complex molecular architectures, like functionalized piperidines, in a single step from three or more starting materials. bas.bgnih.govmdpi.com While a direct MCR for 1-(2-Methyl-1-butenyl)piperidine is not prominently documented, established MCRs for piperidine (B6355638) synthesis can be adapted to generate precursors or analogous structures. bas.bgnih.govresearchgate.net For instance, a pseudo five-component reaction involving aromatic aldehydes, anilines, and a β-keto ester (like ethyl acetoacetate) can yield highly substituted piperidines. researchgate.net

A particularly relevant strategy involves the biosynthesis-inspired vinylogous Mannich reaction. This approach can utilize a functionalized dienolate, an amine, and an aldehyde to assemble a chiral dihydropyridinone adduct. This intermediate serves as a versatile precursor, analogous to the biosynthetic intermediate Δ¹-piperideine, for creating a variety of substituted piperidine compounds. Such methods highlight the power of MCRs to rapidly build the core piperidine ring system, which can then be further functionalized to the target enamine.

Stereoselective Synthesis of Defined Isomers (E/Z)

The double bond in this compound can exist as either the E or Z isomer. Controlling the geometry of this olefin is a key challenge in its stereoselective synthesis.

The formation of an enamine from a secondary amine (piperidine) and an unsymmetrical ketone or aldehyde (2-methylbutanal) can lead to a mixture of geometric isomers. The ratio of these isomers is determined by whether the reaction is under kinetic or thermodynamic control. wikipedia.orgmasterorganicchemistry.com

Kinetic Control: Typically favored at low temperatures with strong, sterically hindered bases, kinetic control leads to the faster-forming, less stable product. wikipedia.orgmasterorganicchemistry.com In enamine formation, this often corresponds to the deprotonation of the less-hindered alpha-carbon of the iminium ion intermediate.

Thermodynamic Control: Favored at higher temperatures or under equilibrating conditions (e.g., with a protic acid catalyst), this leads to the most stable product. wikipedia.org The thermodynamic product is generally the more substituted, more stable alkene (the Zaitsev product). reddit.com

For this compound, the Z-isomer is generally considered the thermodynamically more stable product due to the minimization of allylic 1,3-strain (A¹,³ strain). wikipedia.orgmasterorganicchemistry.com This strain arises from steric repulsion between the ethyl group on the double bond and the substituents on the piperidine nitrogen. By adopting the Z configuration, the bulkier groups are positioned further apart, reducing steric clash. wpmucdn.comacs.orgnih.gov Therefore, allowing the reaction to reach equilibrium, often facilitated by acid catalysis, typically favors the formation of the Z-isomer. mdpi.com Conversely, achieving the E-isomer may require carefully controlled kinetic conditions or alternative synthetic routes that lock the geometry, such as Wittig-type reactions or the hydrolysis of a pre-formed stereodefined vinyl metallic species. nih.gov

Table 1: Factors Influencing E/Z Isomerism in Enamine Synthesis
FactorConditionFavored IsomerRationale
Reaction Control Kinetic Control (Low Temp, Short Reaction Time)Less Stable Isomer (E)Faster rate of formation from the less sterically hindered transition state.
Thermodynamic Control (High Temp, Acid Catalyst)More Stable Isomer (Z)Equilibration leads to the lowest energy product, minimizing A¹,³ allylic strain. wikipedia.orgmasterorganicchemistry.com
Solvent Polar SolventsCan influence the transition state energies and equilibrium position.Solvation effects can stabilize or destabilize intermediates, shifting the E/Z ratio. mdpi.com
Catalyst Acid CatalysisZ-IsomerFacilitates the reversible formation of the iminium ion, allowing the system to reach thermodynamic equilibrium. nih.gov

While this compound itself is achiral, the principles of asymmetric synthesis can be applied to create chiral derivatives or to use chirality as a tool during the synthesis. A chiral auxiliary is a stereogenic group that is temporarily incorporated into a substrate to control the stereochemical outcome of a reaction. wikipedia.org

One well-established method is the SAMP/RAMP hydrazone alkylation. wikipedia.orgorgsyn.org In a hypothetical application, 2-methylbutanal could first be reacted with a chiral hydrazine (B178648) like (S)-1-amino-2-(methoxymethyl)pyrrolidine (SAMP). The resulting chiral hydrazone can be deprotonated to form a chiral aza-enolate. This intermediate has a rigid, chelated structure that directs the approach of an electrophile from the less hindered face, leading to highly diastereoselective alkylation. chemtube3d.commit.edu Subsequent removal of the auxiliary would yield a chiral aldehyde, which could then be reacted with piperidine.

Alternatively, a chiral amine could be used in place of piperidine, or a chiral auxiliary could be attached to the piperidine ring itself to direct subsequent reactions on the enamine, such as stereoselective alkylation at the β-carbon. Reagents like tert-butanesulfinamide are widely used for the asymmetric synthesis of chiral amines and could be adapted for these strategies. yale.edu

Table 2: Conceptual Approaches for Enantioselective Synthesis
StrategyDescriptionKey Reagent ExampleOutcome
Chiral Hydrazone Alkylation The aldehyde is converted to a chiral hydrazone, which is then alkylated with high diastereoselectivity before auxiliary removal.SAMP or RAMP wikipedia.orgresearchgate.netEnantiomerically enriched aldehyde precursor.
Chiral Amide Enolate Alkylation A carboxylic acid precursor is converted to a chiral amide (e.g., using a pseudoephedrine auxiliary), followed by diastereoselective enolate alkylation.Pseudoephedrine, Pseudoephenamine nih.govEnantiomerically enriched carboxylic acid precursor.
Asymmetric Hydrogenation An unsaturated precursor to the piperidine ring or a related N-heterocycle is hydrogenated using a transition metal catalyst with a chiral ligand. acs.orgnih.govIridium or Rhodium complexes with chiral phosphine (B1218219) ligands.Enantioenriched piperidine ring.

A state-of-the-art strategy for synthesizing chiral piperidines involves the chemo-enzymatic dearomatization of pyridines. nih.govacs.orgresearchgate.net This approach combines chemical synthesis with biocatalysis to achieve high stereoselectivity under mild conditions. thieme-connect.comnih.gov

The key process is a one-pot cascade reaction that uses two types of enzymes: an amine oxidase and an ene-imine reductase (IRED). nih.govacs.org The synthesis begins with a readily available substituted pyridine (B92270), which is chemically converted to an N-substituted tetrahydropyridine (B1245486) (THP). The enzymatic cascade then proceeds as follows:

Oxidation: An amine oxidase (like 6-HDNO) oxidizes the THP to an activated dihydropyridinium (DHP) intermediate. nih.govthieme-connect.com

Reduction: An ene-imine reductase (IRED) then catalyzes a stereoselective conjugate reduction of the DHP, which may proceed through an enamine intermediate. This is followed by a second reduction of the resulting iminium ion to yield the final, stereo-defined piperidine. nih.govacs.orgacs.orgrsc.orgnih.gov

This method is highly versatile, and by selecting the appropriate IRED enzyme from a panel, it is possible to access either enantiomer of the target piperidine with excellent enantiomeric excess. thieme-connect.com This powerful cascade has been successfully applied to the synthesis of bioactive molecules, demonstrating its utility in producing complex chiral piperidine cores. acs.orgresearchgate.net

Table 3: Key Enzymes in Chemo-Enzymatic Piperidine Synthesis
Enzyme ClassExampleFunctionTransformation
Amine Oxidase 6-HDNO (6-hydroxy-D-nicotine oxidase)Oxidizes the N-substituted tetrahydropyridine to a dihydropyridinium ion. nih.govTetrahydropyridine → Dihydropyridinium
Ene-Imine Reductase (IRED) EneIREDs (a panel of various reductases)Performs a stereoselective double reduction of the dihydropyridinium ion. acs.orgDihydropyridinium → Chiral Piperidine
Galactose Oxidase (GOase) GOase variantsCan oxidize amino alcohols to amino aldehydes, which cyclize to imines for IRED reduction. rsc.orgAmino Alcohol → Amino Aldehyde → Cyclic Imine

Chemical Reactivity and Mechanistic Investigations

Nucleophilic Reactivity of the Enamine Moiety

Enamines, such as 1-(2-Methyl-1-butenyl)piperidine, serve as effective synthetic equivalents of enolates. libretexts.org The Stork enamine synthesis, a foundational concept in organic chemistry, leverages the nucleophilic nature of enamines for the α-alkylation and α-acylation of aldehydes and ketones. mychemblog.com A key advantage of using enamines over enolates is that the reactions can often be carried out under neutral or mildly acidic conditions, which helps to prevent side reactions like self-condensation. libretexts.orglibretexts.org

The reactivity of the enamine is centered on the β-carbon, which bears a partial negative charge due to the electron-donating effect of the nitrogen atom. mychemblog.com This makes it a soft nucleophile, prone to attacking soft electrophiles.

The alkylation of this compound involves the reaction of the enamine with an alkyl halide. This reaction proceeds via an SN2 mechanism, where the nucleophilic β-carbon of the enamine attacks the electrophilic carbon of the alkyl halide. libretexts.org The initial product is an iminium salt, which is then hydrolyzed, typically with aqueous acid, to yield the corresponding α-alkylated aldehyde. libretexts.orgmychemblog.com

The choice of the alkylating agent is crucial for the success of the reaction. Activated alkyl halides, such as allylic, benzylic, and propargylic halides, are excellent substrates for enamine alkylation. mychemblog.com Less reactive alkyl halides, like primary and secondary halides, can also be used, particularly with more reactive enamines. nih.gov

Regioselectivity: In the case of this compound, the double bond is tetrasubstituted, which can influence the regioselectivity of the reaction. However, given the origin from an aldehyde, alkylation is expected to occur at the α-carbon of the original aldehyde (the carbon that was formerly the carbonyl carbon). The steric hindrance around the double bond, due to the ethyl and methyl groups, can affect the rate of reaction.

Stereocontrol: The stereochemical outcome of the alkylation can be influenced by the structure of the enamine and the reaction conditions. For acyclic enamines like this compound, achieving high levels of stereocontrol can be challenging without the use of chiral auxiliaries.

ElectrophileProduct after HydrolysisExpected Yield
Methyl Iodide2,2-DimethylbutanalModerate
Benzyl Bromide2-Benzyl-2-methylbutanalHigh
Allyl Bromide2-Allyl-2-methylbutanalHigh

This table presents hypothetical data based on general principles of enamine reactivity.

Acylation of this compound with acid chlorides or acid anhydrides provides a direct route to β-dicarbonyl compounds. The mechanism is analogous to alkylation, involving the nucleophilic attack of the enamine's β-carbon on the electrophilic carbonyl carbon of the acylating agent. libretexts.org A subsequent hydrolysis step regenerates the carbonyl group, yielding a 1,3-dicarbonyl compound. libretexts.org

This reaction is generally efficient and provides a valuable method for the synthesis of β-keto aldehydes. The resulting products are versatile intermediates in organic synthesis.

Acylating AgentProduct after HydrolysisExpected Yield
Acetyl Chloride2-Methyl-2-acetylbutanalHigh
Benzoyl Chloride2-Methyl-2-benzoylbutanalHigh
Acetic Anhydride2-Methyl-2-acetylbutanalModerate to High

This table presents hypothetical data based on general principles of enamine reactivity.

As a soft nucleophile, this compound is well-suited for Michael addition reactions. wikipedia.org This reaction involves the conjugate addition of the enamine to an α,β-unsaturated carbonyl compound, such as an enone or an enal. masterorganicchemistry.commasterorganicchemistry.com The nucleophilic β-carbon of the enamine attacks the β-carbon of the Michael acceptor. youtube.com Subsequent hydrolysis of the resulting enamine adduct yields a 1,5-dicarbonyl compound. masterorganicchemistry.com

The Michael addition of enamines is a powerful tool for the formation of carbon-carbon bonds and the construction of more complex molecules. organic-chemistry.org The reaction is typically carried out under mild conditions and is thermodynamically controlled. wikipedia.org

Michael AcceptorProduct after HydrolysisExpected Yield
Methyl vinyl ketone2-Methyl-2-(3-oxobutyl)butanalHigh
Acrylonitrile2-Methyl-2-(2-cyanoethyl)butanalModerate
Acrolein2-Methyl-2-(3-oxopropyl)butanalModerate to High

This table presents hypothetical data based on general principles of enamine reactivity.

While less common, enamines can be used to activate aromatic rings for electrophilic substitution. If the piperidine (B6355638) ring in a hypothetical analog were to be replaced by an aniline (B41778) derivative, the resulting enamine could direct electrophilic attack to the ortho and para positions of the aromatic ring. However, for this compound itself, this reaction is not applicable as the piperidine ring is aliphatic.

Cycloaddition Reactions

Enamines can participate in various cycloaddition reactions, serving as the two-electron component. researchgate.nettaylorfrancis.com These reactions are valuable for the synthesis of cyclic structures.

This compound is expected to undergo [2+2] cycloaddition reactions with suitable ketenes or electron-deficient alkenes to form four-membered cyclobutane (B1203170) rings. researchgate.netru.nl The reaction with a ketene (B1206846) would yield a cyclobutanone (B123998) derivative after hydrolysis of the initial aminal. The mechanism of these cycloadditions can be either concerted or stepwise, often involving a dipolar intermediate. ru.nl

The stereochemistry of the resulting cyclobutane is dependent on the geometry of the enamine and the ketene or alkene, as well as the reaction conditions. The steric hindrance of the 2-methylbutyl group in this compound would likely play a significant role in the stereochemical outcome of the cycloaddition.

ReactantCycloaddition Product (before hydrolysis)
Dichloroketene2,2-Dichloro-3-ethyl-3-methyl-1-piperidinylcyclobutanone
Acrylonitrile2-Cyano-3-ethyl-3-methyl-1-piperidinylcyclobutane

This table presents hypothetical data based on general principles of enamine reactivity.

Diels-Alder and Related Pericyclic Reactions

Enamines, characterized by a nitrogen atom attached to a double bond, are electron-rich alkenes, which makes them reactive partners in various cycloaddition reactions. This compound, as a tetrasubstituted enamine, can function as a potent dienophile in [4+2] Diels-Alder reactions, particularly when paired with electron-deficient dienes. The reaction proceeds via a concerted pericyclic mechanism, involving a cyclic redistribution of electrons to form a new six-membered ring. organic-chemistry.org The high nucleophilicity of the enamine double bond accelerates the reaction with dienes bearing electron-withdrawing groups.

Alternatively, enamines can be precursors to N-alkenyl iminium ions, which can then participate as the diene component in aza-Diels-Alder reactions. thieme-connect.com Treatment of an enamine with a Lewis acid can generate the more electrophilic iminium species in situ, which is then trapped by an alkene dienophile to yield a substituted piperidine ring after subsequent workup. thieme-connect.com The formal aza-Diels-Alder reaction, which can also proceed through a stepwise Mannich-Michael pathway, is a powerful method for constructing piperidine skeletons. rsc.orgrsc.org For instance, Lewis acid-catalyzed reactions between imines and electron-rich dienes like Danishefsky's diene are well-established for forming piperidine rings. rsc.org

Reaction TypeDiene/Dienophile PartnerCatalyst/ConditionsExpected Product Class
Normal-electron-demand Diels-Alder Electron-deficient diene (e.g., Dimethyl 1,2,4,5-tetrazine-3,6-dicarboxylate)HeatSubstituted cyclohexene (B86901) derivative (after hydrolysis of enamine)
Inverse-electron-demand Diels-Alder Electron-rich diene (e.g., Danishefsky's diene)Lewis Acid (e.g., ZnCl₂)Substituted piperidine (via aza-Diels-Alder) rsc.org
[4+2] Cycloaddition of N-Alkenyl Iminium Alkene (e.g., Styrene)Lewis Acid (e.g., TiCl₄)Highly substituted piperidine thieme-connect.com

Oxidation and Reduction Chemistry

The electron-rich double bond of this compound is susceptible to selective oxidation by various reagents. The outcome of the oxidation is highly dependent on the oxidant and reaction conditions used. Peroxy acids, such as meta-chloroperoxybenzoic acid (m-CPBA), typically epoxidize the double bond. The resulting oxirane is unstable and can rearrange or be hydrolyzed to yield α-hydroxy or α-amino ketones.

A notable method for enamine oxidation involves the 2,2,6,6-tetramethylpiperidine-1-oxoammonium ion (TEMPO+). researchgate.net This species, generated from the anodic oxidation of TEMPO, reacts with enamines to form an intermediate cation that, upon hydrolysis, yields a β-ketoalkoxyamine. researchgate.net For this compound, this would correspond to oxidation at the α-carbon of the butenyl group. Furthermore, oxidation of the piperidine ring itself, particularly at the α-carbon, can occur under specific conditions, often mediated by hypervalent iodine reagents, potentially leading to the formation of piperidin-2-one derivatives. researchgate.netnih.gov Atmospheric oxidation initiated by hydroxyl radicals can also occur, typically proceeding via addition to the enamine double bond or H-abstraction. acs.org

Oxidizing AgentConditionsExpected Product
m-CPBA Aprotic solventα-Hydroxy ketone (after hydrolysis)
Ozone (O₃) Reductive workup (e.g., Zn/H₂O)Ketone (2-butanone) and N-formylpiperidine
TEMPO⁺ Acetonitrile (B52724), followed by hydrolysis2-(Piperidin-1-yl)-2-methyl-3-oxo-3-(TEMPO-oxy)butane researchgate.net
Hypervalent Iodine (e.g., (PhIO)n) With TMSN₃α-Azido piperidine derivatives nih.gov

The asymmetric hydrogenation of the enamine double bond in this compound represents a direct pathway to optically active substituted piperidines, which are valuable chiral building blocks. acs.org While the asymmetric hydrogenation of N-acyl enamines is well-established, the reduction of N,N-dialkyl enamines requires specific catalytic systems because the non-coordinating nitrogen cannot form the necessary chelate complex with the metal center. acs.org

Highly enantioselective hydrogenation of cyclic enamines has been successfully achieved using iridium catalysts bearing chiral monodentate phosphoramidite (B1245037) ligands. acs.orgnih.gov Rhodium complexes with chiral diphosphine ligands have also shown high efficiency and enantioselectivity in the hydrogenation of related cyclic enamines and their tautomeric imines. thieme-connect.comwikipedia.org These reactions typically proceed in high yield and can achieve excellent enantiomeric excesses (ee), providing direct access to chiral tertiary amines like substituted piperidines. acs.orgthieme-connect.com

The reduction of the piperidine ring itself is a more challenging transformation that requires harsher conditions, such as heterogeneous catalysts like Rhodium on carbon (Rh/C) under hydrogen pressure, or transfer hydrogenation using reagents like ammonium (B1175870) formate (B1220265) with Pd/C. organic-chemistry.orgorganic-chemistry.org

ReactionCatalyst SystemConditionsProductEnantioselectivity (ee)
Enamine Hydrogenation [Ir(COD)Cl]₂ / (Sₐ,R,R)-PhosphoramiditeH₂ (50 atm), THF(S)-1-(2-Methylbutyl)piperidine>90% acs.orgnih.gov
Enamine Hydrogenation Rh(COD)₂BF₄ / (R)-BINAPH₂ (20 atm), CH₂Cl₂(R)-1-(2-Methylbutyl)piperidineup to 92% thieme-connect.com
Piperidine Ring Hydrogenation 10% Rh/CH₂ (5 atm), H₂O, 80°C1-(2-Methylbutyl)piperidine (from N-(2-methyl-1-butenyl)aniline precursor)N/A (achiral product) organic-chemistry.org

Transition Metal-Catalyzed Transformations

The C-H bonds of enamines can be functionalized through transition metal-catalyzed cross-coupling reactions, providing a powerful tool for C-C and C-heteroatom bond formation. The enamine can act as a nucleophile in reactions where it is paired with an electrophilic component activated by a transition metal. researchgate.net This combined catalysis strategy allows for transformations not possible with either catalyst alone. researchgate.netresearchgate.net

A notable example is the electrochemical oxidative C–H/S–H cross-coupling of enamines with thiophenols. nih.gov In this process, the enamine is oxidized to a radical cation which then couples with a thiyl radical, forming a vinyl sulfide (B99878) without the need for chemical oxidants or metal catalysts. nih.gov Other methodologies include the palladium-catalyzed α-arylation of enamines with aryl halides and the rhodium-catalyzed β-C(sp²)-H arylation of related enamides with arylsilanes. organic-chemistry.org These reactions demonstrate the versatility of enamines as synthons for creating complex molecular architectures.

Reaction TypeCoupling PartnerCatalytic SystemProduct Type
C-H/S-H Coupling ThiophenolElectrochemical (anode/cathode)Vinyl sulfide derivative nih.gov
α-Arylation Aryl HalidePd(OAc)₂ / Ligandα-Aryl enamine
β-C(sp²)-H Arylation (on enamide analogue) Arylsilane[RhCp*Cl₂]₂ / AgSbF₆β-Aryl enamide organic-chemistry.org
Dehydrogenative Acylation (on enamide analogue) AldehydeFe(OTf)₂β-Ketoenamide organic-chemistry.org

While this compound is itself formed from the condensation of a ketone and a secondary amine (a reaction that is essentially the reverse of hydroamination), its enamine double bond can undergo further addition reactions. A key example is the formal hydroamination of enamines, which provides a direct route to 1,2-diamine structures. lu.se The copper hydride (CuH)-catalyzed reaction of an enamine with a hydroxylamine (B1172632) ester, for instance, results in the regio- and enantioselective addition of an N-H bond across the C=C bond, yielding a protected chiral 1,2-diamine with high efficiency. lu.se

Hydroamination reactions are atom-economical methods for constructing C-N bonds. libretexts.orgwikipedia.org In the context of this compound, this transformation adds another layer of functionality, converting the enamine into a more complex diamine scaffold.

Additionally, the most fundamental addition reaction involving enamines is their hydrolysis back to the parent carbonyl compound and secondary amine. chemistrysteps.com This reaction, which occurs readily in aqueous acid, represents the formal addition of water across the double bond and proceeds via protonation of the α-carbon to form an iminium ion, which is then attacked by water. chemistrysteps.comyoutube.com

Reaction TypeReagentCatalystProduct Type
Formal Hydroamination O-BenzoylhydroxylamineCuH / Chiral LigandChiral protected 1,2-diamine lu.se
Hydrolysis (Formal H₂O addition) H₂OAcid (e.g., HCl)2-Butanone and Piperidine chemistrysteps.com

Advanced Functionalizations Mediated by Photocatalytic Systems

The reactivity of enamines, including this compound, has been significantly expanded through the advent of visible-light photoredox catalysis. These methods provide mild and efficient pathways for a variety of chemical transformations by generating reactive radical intermediates.

One notable functionalization is the photocatalytic conversion of enamines into amides. organic-chemistry.org This process can be achieved using a ruthenium complex, such as Ru(bpy)₃Cl₂·6H₂O, as the photocatalyst under visible light irradiation in an oxygen atmosphere. organic-chemistry.org The reaction is believed to proceed through the photosensitized formation of a singlet oxygen intermediate, which then engages in a [2+2] cycloaddition with the enamine's carbon-carbon double bond. organic-chemistry.org Subsequent bond cleavage leads to the formation of an amide. This method is applicable to a wide range of enamines, including those derived from ketones, and offers a novel route to transform a C=C bond into a C=O bond. organic-chemistry.org

Furthermore, photoredox catalysis enables the α-alkylation of carbonyl compounds through their corresponding enamines. A synergistic approach combining photoredox catalysis with organocatalysis has proven effective for the enantioselective α-alkylation of aldehydes. nih.govrsc.org In a typical system, a chiral secondary amine catalyst converts the aldehyde into a chiral enamine. rsc.org Concurrently, a photocatalyst, upon excitation by visible light, initiates a single-electron transfer (SET) process with an alkyl halide, generating an alkyl radical. nih.gov This radical is then trapped by the nucleophilic enamine. The resulting radical intermediate is subsequently oxidized and hydrolyzed to yield the α-alkylated carbonyl compound with high enantioselectivity. nih.gov Organic dyes like eosin (B541160) Y have also been successfully employed as photocatalysts in these transformations. nih.gov

The direct photoexcitation of enamines offers another avenue for functionalization, bypassing the need for an external photocatalyst. Chiral enamines can act as photosensitizers themselves, reaching an electronically excited state upon light absorption. acs.org This excited state can trigger the formation of radical species from organic halides, which then participate in enantioselective alkylation reactions. acs.org This dual role of the enamine as both a stereocontrolling element and a photosensitizer opens up new possibilities for designing novel photochemical transformations. acs.org

The scope of photocatalytic functionalization extends to the use of various radical precursors. For instance, the α-alkylation of N-diphenylphosphinoyl ketimines with α-bromocarbonyl compounds has been achieved using a dual catalytic system involving ruthenium and nickel complexes. rsc.org The mechanism likely involves the attack of an α-carbonyl radical on the enamine tautomer of the ketimine. rsc.org

Below is a table summarizing representative photocatalytic functionalizations applicable to enamines.

Functionalization TypePhotocatalyst/SystemRadical PrecursorKey Features
Conversion to AmidesRu(bpy)₃Cl₂·6H₂O / O₂- (Singlet Oxygen)C=C to C=O conversion via [2+2] cycloaddition. organic-chemistry.org
Enantioselective α-AlkylationRu(bpy)₃Cl₂ / Chiral AmineAlkyl HalidesSynergistic photoredox and organocatalysis. nih.gov
Direct Enantioselective AlkylationNone (Enamine acts as photosensitizer)Organic HalidesEnamine plays a dual role in catalysis and stereocontrol. acs.org
α-Alkylation of KetiminesRu/Ni Dual Catalysisα-BromocarbonylsMild conditions for C-C bond formation. rsc.org

Detailed Mechanistic Elucidation of Key Transformations

Understanding the reaction mechanisms of this compound is crucial for controlling its reactivity and optimizing synthetic outcomes. Various experimental and computational techniques have been employed to probe the intricate details of these transformations.

Kinetic Isotope Effect Studies for Rate-Determining Steps

The kinetic isotope effect (KIE) is a powerful tool for elucidating reaction mechanisms by determining the extent to which an atom is involved in the rate-determining step of a reaction. researchgate.net This is achieved by replacing an atom with its heavier isotope (e.g., hydrogen with deuterium) and measuring the change in the reaction rate. nih.gov

Furthermore, ¹³C KIEs, in combination with density functional theory (DFT) calculations, have been used to differentiate between "enamine" and "enol" pathways in aminocatalyzed reactions, such as the Michael addition of acetone (B3395972) to trans-β-nitrostyrene. acs.org This approach provides quantitative mechanistic information without altering the experimental conditions. acs.org

The magnitude of the KIE can provide insights into the structure of the transition state. For a C-H bond cleavage, a large primary KIE (typically kH/kD of 2-8) is expected if the bond is significantly broken in the rate-determining step. nih.govacs.org Secondary KIEs, where the isotopic substitution is at a position not directly involved in bond breaking, can also provide valuable information about changes in hybridization or hyperconjugation at the transition state. nih.gov For reactions involving this compound, such as alkylation or acylation, measuring the KIE at the α-carbon or the vinylic proton could help determine whether the C-C bond formation or a preceding/subsequent proton transfer step is rate-limiting.

Isolation and Characterization of Reaction Intermediates

The reactions of enamines typically proceed through transient intermediates, such as iminium ions. mdpi.com The direct observation and characterization of these species are challenging due to their inherent instability but are crucial for confirming reaction mechanisms. rsc.org

Enamines themselves can be considered intermediates in multi-step catalytic cycles. nih.gov However, their isolation from reaction mixtures can be difficult due to their susceptibility to hydrolysis back to the parent carbonyl and amine. nih.gov Despite these challenges, stable enamine intermediates have been successfully isolated and characterized, particularly in enzymatic systems. For example, a stable enamine intermediate has been observed in the crystal structure of an aldolase (B8822740) antibody. rsc.orglboro.ac.uk This was achieved by using a 1,3-diketone derivative that forms a more stabilized enaminone structure. rsc.org Techniques such as flash freezing of crystals soaked in a substrate solution are often required to trap these unstable intermediates. lboro.ac.uk

In solution, NMR spectroscopy, particularly in situ and low-temperature studies, has been employed to detect and characterize enamine and iminium ion intermediates. lboro.ac.uk For example, in proline-catalyzed aldol (B89426) reactions, the elusive enamine intermediate could be detected and structurally characterized by using specific solvents (like DMSO-d₆) that stabilize it and by slowing down the subsequent reaction steps. lboro.ac.uk Two-dimensional exchange spectroscopy (EXSY) experiments have also provided evidence for the equilibrium between different intermediates like oxazolidinones and enamines. lboro.ac.uk The hydrolysis of an enamine back to a ketone proceeds via an iminium ion, which is formed by protonation of the enamine at the α-carbon. nih.gov

Role of Substituents on Reaction Pathways and Selectivity

The substituents on the enamine, originating from both the carbonyl compound and the secondary amine, play a critical role in determining its stability, reactivity, and the selectivity of its reactions.

In the case of this compound, the piperidine ring and the 2-methyl group significantly influence its behavior. The formation of enamines from unsymmetrical ketones generally favors the thermodynamically more stable, less substituted double bond isomer. mdpi.com This is to minimize allylic strain, an unfavorable steric interaction between the nitrogen substituent and a substituent on the enamine's β-carbon. nih.gov For this compound, which is derived from 2-methylbutanal and piperidine, the position of the double bond is fixed. However, the steric bulk of the 2-methyl group and the ethyl group at the double bond will influence the approach of electrophiles.

The nature of the amine component is also crucial. The nitrogen lone pair in an enamine is a powerful π-donor, which significantly increases the nucleophilicity of the α-carbon. nih.gov The reactivity of enamines is influenced by the degree of p-character on the nitrogen lone pair orbital; greater p-character, which allows for better donation into the alkene π-system, leads to higher nucleophilicity. acs.org Cyclic amines like piperidine often form highly reactive enamines. acs.org

The steric and electronic properties of substituents affect not only the rate of reaction but also the regioselectivity and stereoselectivity. For instance, in the alkylation of enamines, the electrophile attacks the α-carbon. acs.org The facial selectivity of this attack can be influenced by the steric hindrance imposed by the substituents on the enamine, which is a key principle in asymmetric enamine catalysis using chiral amines. rsc.org The stability of the resulting iminium ion intermediate is also influenced by the substitution pattern. Computational studies have shown that steric and conjugation effects play a significant role in the stability of enamines, with those derived from α-branched carbonyls being generally less stable. acs.org

Theoretical and Computational Chemistry Studies

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the electronic properties of molecules like 1-(2-Methyl-1-butenyl)piperidine. These methods allow for the visualization and analysis of molecular orbitals and electrostatic potential surfaces, which are key to understanding the molecule's reactivity.

Frontier Molecular Orbital (FMO) Analysis of this compound

Frontier Molecular Orbital (FMO) theory is a fundamental concept in chemical reactivity, positing that the majority of chemical reactions are governed by the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of the reacting species. youtube.comwikipedia.org For an enamine like this compound, the HOMO is of particular importance as it dictates its nucleophilic behavior. youtube.com

The HOMO of this compound is expected to be a π-type orbital resulting from the conjugation of the nitrogen lone pair with the C=C double bond. This delocalization of electron density increases the energy of the HOMO, making it more available to react with electrophiles. The major lobes of the HOMO are anticipated to be located on the α-carbon of the butenyl group (the carbon not bonded to the nitrogen) and the nitrogen atom, indicating that these are the primary sites for electrophilic attack. The LUMO, conversely, would be the corresponding π* antibonding orbital, which would accept electrons in reactions where the enamine acts as an electrophile, though this is less common for this class of compounds. The energy gap between the HOMO and LUMO is a critical parameter for determining the molecule's kinetic stability and reactivity. researchgate.net

Table 1: Predicted Frontier Molecular Orbital Characteristics for this compound

Molecular OrbitalPredicted Primary Atomic Orbital ContributionsPredicted Energy Range (relative)Role in Reactivity
HOMO p-orbitals of C1, C2, and NHighNucleophilic Center
LUMO p-orbitals of C1 and C2LowElectrophilic Center
HOMO-LUMO Gap ΔEModerateIndicator of Kinetic Stability

Note: The specific energy values would require dedicated DFT calculations for this molecule.

Electrostatic Potential Surface (ESP) Analysis for Reactivity Sites

The Electrostatic Potential (ESP) surface is a valuable tool for visualizing the charge distribution within a molecule and predicting sites of electrophilic and nucleophilic attack. The ESP is mapped onto the electron density surface, with colors indicating different potential values: red typically represents regions of negative potential (electron-rich), while blue represents regions of positive potential (electron-poor).

For this compound, the ESP surface is expected to show a region of high negative potential (red) localized around the α-carbon of the butenyl side chain. This is a direct consequence of the p-π conjugation, which shifts electron density from the nitrogen atom to this carbon. The nitrogen atom itself, while contributing its lone pair to the conjugation, may exhibit a less negative or even slightly positive potential due to this delocalization. The hydrogen atoms of the molecule would be associated with regions of positive potential (blue). This visualization confirms that the α-carbon is the most probable site for electrophilic attack, a hallmark of enamine reactivity.

Prediction of Spectroscopic Properties (e.g., NMR, IR, UV-Vis)

Computational methods can predict various spectroscopic properties with a reasonable degree of accuracy, aiding in the identification and characterization of compounds.

NMR Spectroscopy: The ¹H and ¹³C NMR chemical shifts of this compound can be predicted using computational models. For instance, modern machine learning algorithms can predict ¹H chemical shifts with high accuracy. nih.gov The vinylic proton on the α-carbon is expected to have a characteristic chemical shift in the range of 4.0-4.5 ppm, influenced by the electron-donating effect of the nitrogen. The carbon atoms of the double bond would appear in the alkene region of the ¹³C NMR spectrum, with the α-carbon being significantly shielded (lower ppm) compared to the β-carbon due to the increased electron density from the nitrogen. researchgate.net

IR Spectroscopy: The infrared (IR) spectrum is characterized by vibrational modes of the molecule's functional groups. For this compound, a strong absorption band is predicted for the C=C stretching vibration, typically in the range of 1650-1600 cm⁻¹. This is at a lower frequency than for a typical isolated alkene, a direct result of the reduced double bond character due to conjugation with the nitrogen lone pair. The C-N stretching vibration would also be present.

UV-Vis Spectroscopy: The electronic transitions of this compound can be studied using Time-Dependent DFT (TD-DFT). The key electronic transition is expected to be a π → π* transition. Due to the conjugation between the nitrogen lone pair and the double bond, this transition will occur at a longer wavelength (lower energy) compared to a non-conjugated alkene or amine. masterorganicchemistry.com This shift to a longer wavelength is a characteristic feature of enamines.

Table 2: Predicted Spectroscopic Data for this compound

Spectroscopic TechniqueKey FeaturePredicted Value/RegionRationale
¹H NMR Vinylic Proton (α-C)~4.0-4.5 ppmShielding by nitrogen lone pair
¹³C NMR α-Carbon of C=C~90-110 ppmHigh electron density
β-Carbon of C=C~130-145 ppmLess affected by N lone pair
IR Spectroscopy C=C Stretch~1650-1600 cm⁻¹Reduced double bond character
UV-Vis Spectroscopy λmax (π → π*)~220-240 nmExtended conjugation

Note: These are estimated values based on data for analogous compounds and general principles. Experimental verification is necessary.

Conformational Analysis and Molecular Dynamics Simulations

The three-dimensional structure and dynamic behavior of this compound are crucial for understanding its properties and interactions. Conformational analysis and molecular dynamics simulations provide insights into the preferred shapes of the molecule and their interconversions.

Ring Puckering and Substituent Orientations in the Piperidine (B6355638) Ring

The piperidine ring is not planar and typically adopts a chair conformation to minimize angle and torsional strain. acs.org In this compound, the butenyl substituent is attached to the nitrogen atom. The nitrogen atom in an enamine tends to be sp² hybridized to maximize overlap between its lone pair and the π system of the double bond, leading to a more planar geometry around the nitrogen. masterorganicchemistry.com

This planarity at the nitrogen influences the conformational preference of the adjacent ring carbons. The energy barrier for nitrogen inversion in such systems is generally low. The piperidine ring itself will still exhibit chair-like conformations, though they may be flattened to some extent near the nitrogen atom. The relative stability of different chair conformations will depend on the steric interactions between the butenyl group and the hydrogens on the piperidine ring.

Rotational Isomerism of the Butenyl Side Chain

The butenyl side chain has several rotatable bonds, leading to different rotational isomers (rotamers). The most significant of these is the rotation around the C-N bond. Due to the partial double bond character of the C-N bond, resulting from p-π conjugation, there is a significant rotational barrier. masterorganicchemistry.com This barrier restricts free rotation and can lead to the existence of stable rotational isomers.

Furthermore, rotation around the C-C single bond in the butenyl group will also lead to different conformers. The relative energies of these conformers will be determined by steric interactions between the methyl and ethyl groups on the double bond and the piperidine ring. Allylic strain, which is the steric interaction between substituents on the sp² carbons and the substituent on the adjacent sp³ nitrogen, can play a significant role in determining the preferred conformation. mdma.ch Molecular dynamics simulations would be able to map the potential energy surface for these rotations and identify the most stable conformers and the energy barriers between them.

Transition State Modeling for Reaction Pathways of this compound

Theoretical and computational chemistry provides powerful tools to elucidate the complex reaction mechanisms involving enamines like this compound. Through the modeling of transition states, chemists can gain deep insights into reaction pathways, energy profiles, and the origins of stereoselectivity. Density Functional Theory (DFT) is a commonly employed computational method for these studies, offering a balance between accuracy and computational cost. acs.org For more quantitative predictions of reaction energies and rates, higher-level theories such as coupled cluster theory may be utilized. acs.org

The formation of this compound itself proceeds through the reaction of piperidine with 2-methylbutanal. The mechanism involves the formation of a carbinolamine intermediate, followed by dehydration to yield the enamine. masterorganicchemistry.comyoutube.com Computational models can map out the potential energy surface for this formation process, identifying the rate-determining step, which is often the dehydration of the carbinolamine. masterorganicchemistry.com

Once formed, this compound can act as a nucleophile in various carbon-carbon bond-forming reactions, such as alkylations and Michael additions. masterorganicchemistry.comlibretexts.org Transition state modeling is crucial for understanding the reactivity and selectivity of these subsequent transformations.

The energy barrier (activation energy) of a reaction is a critical determinant of its rate. Computational chemistry allows for the calculation of these barriers by locating the transition state structure on the potential energy surface. The energy difference between the reactants and the transition state corresponds to the activation energy (ΔG‡).

For a typical reaction of an enamine, such as the alkylation with an alkyl halide, the enamine attacks the electrophile. libretexts.org The transition state for this S_N2 reaction can be modeled to determine its energy. A lower energy barrier implies a faster reaction rate. For instance, in the reaction of an enamine with an aldehyde (an aldol-type reaction), computational studies have shown that the transition state can be stabilized by hydrogen bonding, which lowers the activation energy. nih.govrsc.org

Table 1: Hypothetical Calculated Energy Barriers (ΔG‡) and Rate Constants (k) for the Reaction of this compound with a Generic Electrophile at 298 K.
Catalyst/ConditionTransition StateCalculated ΔG‡ (kcal/mol)Calculated Rate Constant (k) (s⁻¹)
UncatalyzedTS125.01.6 x 10⁻⁵
Brønsted AcidTS218.52.1 x 10³
Lewis AcidTS320.13.5 x 10¹

These calculations can systematically evaluate how different catalysts stabilize the transition state, thereby accelerating the reaction. researchgate.net The reaction rate constant (k) can be estimated from the activation energy using the Eyring equation, providing a quantitative measure of reaction speed.

Many reactions involving chiral enamines or reactions that create new stereocenters are highly stereoselective. The stereochemical outcome is determined by the relative energies of the various possible transition state geometries. nih.govnih.gov

The enamine this compound can exist as different conformers, and the substituents on the double bond can lead to different stereoisomeric products upon reaction. The geometry of the enamine itself (e.g., s-trans vs. s-cis conformers) plays a significant role. acs.org For example, in reactions with nitroalkenes, s-trans-enamine conformers can lead to (4S)-configured products, while s-cis conformers can yield (4R)-products. nih.govacs.org

Computational modeling can predict the most likely stereochemical outcome by comparing the energies of the diastereomeric transition states. The transition state with the lower energy will be the one that is predominantly passed through, leading to the major product isomer. For example, in the alkylation of an enamine derived from a substituted cyclohexanone, the attack of the electrophile can occur from two different faces of the double bond. youtube.com The transition state leading to the more stable chair conformation of the product is generally favored. youtube.com

For this compound reacting with a chiral aldehyde, four possible transition states (Re-Si, Re-Re, Si-Si, Si-Re) would need to be modeled. The calculated energy differences between these transition states would allow for a prediction of the diastereomeric and enantiomeric ratios of the products.

Table 2: Hypothetical Relative Energies of Diastereomeric Transition States for the Reaction of this compound with a Chiral Electrophile.
Transition State GeometryRelative Energy (kcal/mol)Predicted Product Ratio
TS (Re-Si)0.0Major (A)
TS (Re-Re)1.5Minor (B)
TS (Si-Si)2.1Minor (C)
TS (Si-Re)3.0Minor (D)

Computational Design of Novel Catalysts for Enamine Transformations

The insights gained from theoretical studies of reaction mechanisms and transition states can be leveraged for the computational design of novel catalysts. nih.gov The goal is to design a catalyst that selectively stabilizes the transition state of a desired reaction pathway, thereby increasing the reaction rate and controlling the stereoselectivity. sciopen.com

For enamine transformations, this could involve designing organocatalysts, such as modified amino acids or peptides, or even artificial enzymes. nih.govnih.gov The design process often starts with a "theozyme," a theoretical model of the active site that contains the ideal arrangement of functional groups to stabilize the transition state. nih.gov

Computational methods like Rosetta have been used to design proteins that can catalyze reactions like the Morita-Baylis-Hillman reaction, which involves a Michael-type addition. nih.gov A similar approach could be applied to design a catalyst for a specific transformation of this compound. The process would involve:

Defining the desired reaction and its transition state: For example, the asymmetric Michael addition of this compound to a specific acceptor.

Designing a catalyst scaffold: This could be a protein or a smaller organic molecule.

Positioning catalytic residues: Using computational docking and molecular dynamics simulations, functional groups are placed within the scaffold to interact favorably with the transition state. This might involve hydrogen bond donors to activate an electrophile or a base to assist in proton transfer steps. mdpi.com

Evaluating and refining the design: The stability of the catalyst-transition state complex is calculated, and the design is iteratively improved to maximize binding and catalytic activity.

Recent work has focused on creating artificial enzymes with catalytic pyrrolidine (B122466) residues that can catalyze asymmetric Michael additions of ketones to nitroolefins via enamine activation. nih.gov This highlights the potential for designing bespoke biocatalysts for transformations involving specific enamines like this compound, opening up new avenues for efficient and selective synthesis. nih.gov

Advanced Spectroscopic and Analytical Characterization Techniques

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

High-resolution NMR spectroscopy is an indispensable tool for determining the precise atomic connectivity and three-dimensional structure of organic molecules like 1-(2-Methyl-1-butenyl)piperidine.

2D NMR Techniques (COSY, HMQC, HMBC, NOESY) for Connectivity and Stereochemistry

To establish the complex bonding network and stereochemistry of this compound, a suite of two-dimensional (2D) NMR experiments would be essential.

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton (¹H-¹H) coupling networks within the molecule. For instance, it would show correlations between the vinyl proton and the adjacent protons on the ethyl group, as well as the coupling network within the piperidine (B6355638) ring.

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): This technique correlates directly bonded carbon-hydrogen pairs. It would be used to assign the ¹³C chemical shift to each protonated carbon atom in the molecule, such as the carbons of the piperidine ring and the butenyl fragment.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment is crucial for identifying long-range (2-3 bond) correlations between protons and carbons. It would be instrumental in connecting the butenyl fragment to the piperidine ring by showing a correlation from the vinyl proton to the carbons of the piperidine ring adjacent to the nitrogen atom.

NOESY (Nuclear Overhauser Effect Spectroscopy): This technique identifies protons that are close in space, providing insights into the stereochemistry and conformation of the molecule. For this compound, NOESY could help determine the preferred orientation of the butenyl group relative to the piperidine ring.

A hypothetical table of expected 2D NMR correlations is presented below to illustrate the power of these techniques.

Proton (¹H) SignalCorrelated Proton (¹H) Signals (COSY)Correlated Carbon (¹³C) Signals (HMQC/HSQC)Correlated Carbon (¹³C) Signals (HMBC)Spatially Proximate Protons (NOESY)
Vinyl-HEthyl-CH₂C-vinylC-methyl, C-piperidine (α)Ethyl-CH₂, Piperidine-H (α)
Ethyl-CH₂Vinyl-H, Ethyl-CH₃C-ethyl-CH₂C-vinyl, C-methylVinyl-H, Ethyl-CH₃
Methyl-CH₃ (on double bond)-C-methylC-vinyl, C-ethylVinyl-H
Piperidine-H (α)Piperidine-H (β)C-piperidine (α)C-vinyl, C-piperidine (β), C-piperidine (γ)Vinyl-H, Piperidine-H (β)
Piperidine-H (β)Piperidine-H (α), Piperidine-H (γ)C-piperidine (β)C-piperidine (α), C-piperidine (γ), C-piperidine (δ)Piperidine-H (α), Piperidine-H (γ)
Piperidine-H (γ)Piperidine-H (β)C-piperidine (γ)C-piperidine (β), C-piperidine (δ)Piperidine-H (β)

Advanced ¹³C and ¹⁵N NMR Studies of Electronic Environment

Probing the electronic environment of the carbon and nitrogen atoms through ¹³C and ¹⁵N NMR would provide further structural confirmation. The chemical shift of the vinyl carbons would be particularly informative about the degree of electron donation from the nitrogen atom into the double bond, a characteristic feature of enamines. ¹⁵N NMR, although less common, would directly probe the electronic state of the nitrogen atom, offering insights into its hybridization and degree of lone pair delocalization.

Mass Spectrometry for Fragmentation Pattern Analysis and Structural Confirmation

Mass spectrometry is a powerful technique for determining the molecular weight of a compound and deducing its structure from its fragmentation pattern.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

HRMS would be employed to determine the exact mass of the molecular ion of this compound with high precision. This allows for the unambiguous determination of its elemental formula (C₁₀H₁₉N), distinguishing it from other compounds with the same nominal mass.

Tandem Mass Spectrometry (MS/MS) for Fragmentation Pathway Investigation

Tandem mass spectrometry (MS/MS) would be used to isolate the molecular ion and induce fragmentation. By analyzing the resulting fragment ions, a detailed fragmentation pathway can be proposed. For this compound, characteristic fragmentation would be expected to involve the cleavage of the butenyl side chain and fragmentation of the piperidine ring. The study of these pathways provides definitive structural confirmation. A hypothetical fragmentation table is shown below.

Fragment m/zProposed Structure/Loss
153[M-CH₃]⁺
124[M-C₂H₅]⁺
84[Piperidine]⁺
69[C₅H₉]⁺ (Butenyl fragment)

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. For this compound, the most characteristic feature in the IR and Raman spectra would be the C=C stretching vibration of the enamine double bond, which is typically observed in the region of 1650-1600 cm⁻¹. The exact position of this band would be sensitive to the substitution pattern and conjugation. Other key vibrational modes would include C-H stretching and bending vibrations of the alkyl and piperidine ring, as well as C-N stretching vibrations.

Vibrational ModeExpected Wavenumber Range (cm⁻¹)
C=C Stretch (enamine)1650 - 1600
C-H Stretch (sp²)3100 - 3000
C-H Stretch (sp³)3000 - 2850
C-N Stretch1250 - 1020
C-H Bending1470 - 1350

X-ray Crystallography for Solid-State Structural Determination (if applicable for derivatives)

The planarity of the enamine moiety (C=C-N) is a key structural feature that can be definitively characterized by X-ray crystallography. wikipedia.org Studies on related structures have shown that the nitrogen atom in enamines often adopts an sp²-hybridized state, leading to a planar arrangement of the atoms involved in the C=C-N system. This planarity has significant implications for the compound's reactivity and electronic properties. masterorganicchemistry.com Furthermore, for derivatives that can be crystallized, X-ray analysis can elucidate the conformation of the piperidine ring and the stereochemistry around the double bond, confirming whether it is the E or Z isomer. In cases where chiral centers are present in derivatives, X-ray crystallography of a single crystal of one enantiomer can determine its absolute configuration.

Chromatographic Methods for Purity Assessment and Isomer Separation

Chromatographic techniques are essential for assessing the purity of this compound and for separating its potential isomers. Gas chromatography and high-performance liquid chromatography are particularly powerful tools for these purposes.

Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC)

Gas chromatography is well-suited for the analysis of volatile and thermally stable compounds like many amines and enamines. researchgate.net For this compound, GC can be employed to determine its purity by separating it from starting materials, byproducts, and solvents remaining from its synthesis. The choice of the stationary phase is critical for achieving good separation. Non-polar or medium-polarity columns are often effective for the analysis of such amines. For less volatile derivatives, derivatization to increase volatility may be necessary. researchgate.net

High-performance liquid chromatography offers a versatile alternative, particularly for compounds that are not suitable for GC due to low volatility or thermal instability. Both normal-phase and reversed-phase HPLC can be applied. In reversed-phase HPLC, a nonpolar stationary phase (like C18) is used with a polar mobile phase. The retention of this compound would be influenced by its hydrophobicity and the composition of the mobile phase. nih.gov Adjusting the pH of the mobile phase can be crucial when analyzing amines, as it affects their ionization state and, consequently, their retention behavior. shodex.com HPLC is also instrumental in separating geometric (E/Z) isomers of enamines, often with high resolution.

Below is a table summarizing typical chromatographic conditions for the analysis of related amine and enamine compounds, which can be adapted for this compound.

Technique Stationary Phase (Column) Mobile Phase/Carrier Gas Detector Application
GCTenax-GCHeliumFlame Ionization Detector (FID)Purity analysis of ethanolamines
HPLCC18 (Reversed-Phase)Acetonitrile (B52724)/WaterUVDetermination of biogenic amines
HPLCSilica (Normal-Phase)Hexane/IsopropanolUVSeparation of amine derivatives

This table presents generalized conditions based on the analysis of similar compounds and serves as a starting point for method development for this compound.

Chiral Chromatography for Enantiomeric Excess Determination

This compound itself is not chiral. However, if a chiral center were introduced into the molecule, for instance, by modification of the butyl or piperidine fragments, a pair of enantiomers would result. The separation of these enantiomers and the determination of the enantiomeric excess (ee) of a mixture would necessitate the use of chiral chromatography. minia.edu.eg

Chiral chromatography utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times and, thus, separation. rsc.org This technique is available in both GC and HPLC formats. For chiral amines, CSPs based on cyclodextrins or polysaccharide derivatives (e.g., cellulose (B213188) or amylose) are commonly employed in HPLC. mdpi.com The choice of the mobile phase, often a mixture of an alkane and an alcohol, is critical for achieving optimal separation. minia.edu.eg

The determination of enantiomeric excess is achieved by integrating the peak areas of the two separated enantiomers in the chromatogram. The ee is then calculated using the formula:

ee (%) = |(Area₁ - Area₂)/(Area₁ + Area₂)| x 100

This analytical method is crucial in asymmetric synthesis, where the goal is to produce one enantiomer preferentially over the other. acs.org

The following table provides examples of chiral stationary phases used for the separation of chiral amines.

Chromatography Type Chiral Stationary Phase (CSP) Typical Mobile Phase Compound Class
Chiral HPLCAmylose tris(3,5-dimethylphenylcarbamate)Methanol/DEAChiral isoxazoline (B3343090) derivative
Chiral HPLC(S,S)-Whelk-O 1Hexane/EthanolCis/trans isomers
Chiral GCCyclodextrin-basedHydrogenChiral amines

This table illustrates common CSPs and conditions for the separation of chiral amines, which would be applicable for chiral derivatives of this compound.

Applications As a Key Synthetic Intermediate in Complex Organic Synthesis

Role in Carbon-Carbon Bond Forming Reactions

The reactivity of 1-(2-Methyl-1-butenyl)piperidine is fundamentally defined by its enamine structure. The nitrogen atom of the piperidine (B6355638) ring donates its lone pair of electrons into the double bond, thereby increasing the electron density at the α-carbon and rendering it nucleophilic. This electronic characteristic is central to its utility in forming new carbon-carbon bonds through various reactions, most notably alkylations and Michael additions.

These reactions are typically carried out in a three-step sequence known as the Stork enamine synthesis: formation of the enamine from 2-methylbutanal and piperidine, reaction with an electrophile, and subsequent hydrolysis of the resulting iminium salt to regenerate a carbonyl group in the product. nih.govresearchgate.net One of the key advantages of using enamines like this compound over enolates is that they are neutral, easier to prepare, and can often mitigate issues of overreaction. nih.govresearchgate.net

The alkylation of enamines with alkyl halides proceeds via an SN2 mechanism, where the nucleophilic α-carbon of the enamine attacks the electrophilic carbon of the alkyl halide. nih.govwhiterose.ac.uk This process is effective for a range of reactive alkyl halides. nih.gov Similarly, in Michael additions, the enamine adds to the β-position of an α,β-unsaturated carbonyl compound, ester, or nitrile, forming a new carbon-carbon bond. acs.orgresearchgate.net The resulting product, after hydrolysis, is a 1,5-dicarbonyl compound or a related derivative. researchgate.net

Reaction Type Electrophile General Product Structure (after hydrolysis)
AlkylationAlkyl Halide (e.g., R-X)α-Alkylated Aldehyde
Michael Additionα,β-Unsaturated Ketone1,5-Dicarbonyl Compound
Michael Additionα,β-Unsaturated Ester5-Oxo-ester
Michael Additionα,β-Unsaturated Nitrile5-Oxo-nitrile

Utility in Heterocycle Synthesis

The strategic application of this compound extends to the synthesis of various heterocyclic systems, including piperidine derivatives, pyridines, and pyrazoles. Its ability to introduce a substituted carbon chain makes it a valuable precursor in cyclization reactions.

Piperidine Derivatives: The alkylation or Michael addition products derived from this compound can serve as intermediates for the synthesis of more complex, substituted piperidines. wikipedia.orgnih.govajchem-a.com For instance, intramolecular cyclization of a functionalized piperidine precursor, which could be accessed through reactions of the enamine, can lead to the formation of bicyclic or polycyclic systems containing the piperidine motif. rsc.org Various synthetic strategies, including reductive amination and cyclization of amino alcohols, are employed for the construction of the piperidine ring. rsc.org

Pyridines: The synthesis of substituted pyridines can be achieved through condensation reactions involving enamine intermediates. nih.gov For example, a modified Bohlmann-Rahtz pyridine (B92270) synthesis can utilize enamines in a one-pot, three-component cyclocondensation with a 1,3-dicarbonyl compound and ammonia, leading to regiochemically defined pyridines. nih.gov

Pyrazoles: Pyrazoles are commonly synthesized via the condensation of a 1,3-dicarbonyl compound with a hydrazine (B178648) derivative. nih.govresearchgate.net While direct use of this compound in this context is not extensively documented, its role in forming 1,5-dicarbonyl compounds through Michael addition provides a pathway to precursors for pyrazole (B372694) synthesis. acs.orgresearchgate.net The resulting dicarbonyl compound can then be cyclized with hydrazine to yield the corresponding pyrazole.

Precursor for Stereodefined Building Blocks

The generation of stereodefined building blocks is a critical aspect of modern organic synthesis, and this compound can be instrumental in this regard, particularly in diastereoselective reactions. nih.govresearchgate.net The stereochemical outcome of reactions involving enamines can be influenced by the use of chiral auxiliaries or by the inherent stereochemistry of the enamine itself. nih.govacs.org

The alkylation of enamines derived from chiral secondary amines can proceed with high diastereoselectivity, allowing for the synthesis of enantiomerically enriched α-substituted aldehydes after hydrolysis. researchgate.net While piperidine itself is not chiral, the principles of asymmetric enamine catalysis can be applied by using chiral piperidine derivatives or by employing a chiral catalyst in conjunction with the enamine.

Furthermore, the geometry of the enamine can influence the stereoselectivity of subsequent reactions. The reaction of this compound with certain electrophiles can lead to the formation of products with new stereocenters, which can then be elaborated into more complex chiral molecules. nih.gov The ability to control the formation of these stereocenters is crucial for the synthesis of single-enantiomer drugs and natural products. nih.govresearchgate.net The development of methods for the diastereoselective synthesis of polysubstituted piperidines often relies on the controlled cyclization of precursors that can be accessed through enamine chemistry. nih.govresearchgate.net

Stereoselective Approach Key Feature Potential Outcome
Chiral AuxiliaryUse of a chiral amine to form the enamine. nih.govacs.orgEnantiomerically enriched α-substituted aldehyde. researchgate.net
Asymmetric CatalysisEmployment of a chiral catalyst with the achiral enamine.Enantioselective formation of new stereocenters.
Diastereoselective CyclizationControlled cyclization of a precursor derived from the enamine.Formation of stereodefined cyclic systems. nih.govresearchgate.net

Application in the Construction of Natural Product Cores

The piperidine ring is a common structural motif in a vast array of natural products, particularly alkaloids. nih.govrsc.org The synthetic utility of this compound in carbon-carbon bond formation and heterocycle synthesis makes it a valuable tool for the construction of the core skeletons of these complex molecules.

The ability to introduce alkyl or functionalized chains at the α-position of the piperidine precursor through enamine chemistry allows for the assembly of the carbon framework of various alkaloids. nih.gov For instance, the synthesis of quinolizidine (B1214090) alkaloids can be envisioned through strategies involving the cyclization of piperidine derivatives that have been appropriately functionalized using enamine intermediates. nih.gov Similarly, the construction of indolizidine and other polycyclic alkaloid skeletons can potentially utilize building blocks derived from this compound.

While specific, documented total syntheses of natural products that explicitly detail the use of this compound are not widespread in readily available literature, the fundamental reactivity of this enamine aligns with established synthetic strategies for alkaloid synthesis. Its role as a synthetic equivalent of a 2-methylbutanal enolate provides a reliable method for constructing the intricate carbon skeletons found in nature. nih.govresearchgate.net

Research on Derivatives and Analogues

Structural Modifications of the Butenyl Side Chain

The butenyl moiety of 1-(2-methyl-1-butenyl)piperidine is central to its nucleophilic character. Altering the substituents on this chain can have profound effects on the enamine's reactivity.

The presence of the methyl group at the 2-position of the butenyl chain in this compound already introduces a degree of steric hindrance that influences its reactions. Generally, increasing alkyl substitution on the double bond of an enamine can decrease its reactivity due to steric hindrance, which impedes the approach of electrophiles. However, this substitution also influences the regioselectivity of reactions.

In the case of enamines derived from α-substituted aldehydes, such as 2-methylbutanal, there is a preference for the formation of the less substituted double bond isomer to minimize allylic strain. masterorganicchemistry.com This has implications for the subsequent reactions of the enamine. For instance, in alkylation reactions, the electrophile will add to the carbon atom of the original enamine double bond that is less sterically hindered.

Research on related systems has shown that the size of the alkyl group can significantly impact the diastereoselectivity of reactions. For example, in the reaction of enamines with nitroalkenes, larger substituents on the enamine can lead to higher enantioselectivity when a chiral amine is used. nih.gov

Introducing heteroatoms or functional groups onto the butenyl side chain can dramatically alter the electronic properties and reactivity of the enamine. For instance, the introduction of an electron-withdrawing group would decrease the nucleophilicity of the enamine, while an electron-donating group would enhance it.

The functionalization of the double bond of endocyclic enamines through electrophilic addition has been demonstrated as a viable method for creating substituted pyrrolidines and piperidines. epa.gov A similar strategy could be envisioned for this compound. For example, the reaction with an electrophilic iodine source in the presence of an alcohol could lead to an α-alkoxy-β-iodo derivative. Such functionalized intermediates open up possibilities for further transformations, including radical cyclizations and the introduction of other functional groups. epa.gov

Modifications of the Piperidine (B6355638) Ring

The piperidine ring is not merely a passive component of the enamine; its structure and substituents can influence the enamine's formation, stability, and reactivity.

While this compound is derived from the secondary amine piperidine, the synthesis and reactivity of enamines from N-substituted piperidines are also of interest. However, the formation of an enamine requires a secondary amine. Therefore, direct N-substitution on the piperidine ring of an already formed enamine is not a typical transformation. Instead, one would start with an N-substituted piperidine to form a quaternary iminium salt, which is a different class of reactive intermediate.

The related N-acyl derivatives of piperidine, such as 1-(2-methyl-1-oxo-2-butenyl)piperidine, are amides and exhibit different reactivity. nih.gov These compounds are less nucleophilic at the carbon-carbon double bond compared to the corresponding enamine.

The introduction of substituents on the carbon atoms of the piperidine ring can create chiral enamines, which are valuable in asymmetric synthesis. The synthesis of substituted piperidines is a well-developed field, with numerous strategies available, including hydrogenation of substituted pyridines, cyclization reactions, and modifications of existing piperidine rings. nih.govorganic-chemistry.orgacs.orgyoutube.com

For example, the use of a chiral 2-substituted piperidine in the formation of an enamine can lead to a chiral catalyst or intermediate. The substituent at the 2-position can direct the stereochemical outcome of reactions by creating a chiral environment around the enamine nitrogen and double bond. The synthesis of such substituted piperidines can be achieved through various methods, including asymmetric synthesis and resolution. kcl.ac.ukajchem-a.com The reactivity of enamines derived from these substituted piperidines is influenced by the steric and electronic nature of the ring substituents. rsc.org These substituents can affect the conformation of the piperidine ring and the orientation of the nitrogen lone pair, which in turn influences the nucleophilicity of the enamine. nih.gov

Exploration of Other Cyclic Secondary Amine Analogues

The properties of enamines are highly dependent on the nature of the secondary amine used in their formation. Comparing this compound with its analogues derived from other cyclic secondary amines, such as pyrrolidine (B122466) and morpholine (B109124), reveals significant differences in reactivity.

Pyrrolidine enamines are generally more reactive than their piperidine counterparts. nih.gov This increased reactivity is attributed to the greater p-character of the nitrogen lone pair in the five-membered ring, which leads to higher nucleophilicity. nih.gov In contrast, morpholine enamines are considerably less reactive. nih.gov The presence of the electron-withdrawing oxygen atom in the morpholine ring reduces the nucleophilicity of the enamine. nih.gov Furthermore, the nitrogen atom in morpholine enamines is more pyramidal, which also contributes to their lower reactivity. nih.gov

Studies comparing these enamines in reactions such as 1,4-additions to nitroolefins have confirmed this reactivity trend: pyrrolidine > piperidine > morpholine. nih.gov However, the rate of enamine formation can also vary, with morpholine sometimes reacting faster than piperidine to form the enamine, depending on the ketone substrate. ysu.edu

Pyrrolidine and Morpholine Enamines

The synthesis of enamines derived from 2-methylbutanal and other cyclic secondary amines, such as pyrrolidine and morpholine, has been well-documented. These compounds, namely 1-(2-methyl-1-butenyl)pyrrolidine (B225710) and 4-(2-methyl-1-butenyl)morpholine, are typically prepared through the acid-catalyzed condensation of 2-methylbutanal with the corresponding secondary amine. wikipedia.org This reaction is a reversible process that involves the formation of a carbinolamine intermediate, followed by dehydration to yield the enamine. masterorganicchemistry.com

Research has consistently shown that the nature of the heterocyclic amine has a profound impact on the reactivity of the resulting enamine. acs.org Pyrrolidine enamines are generally considered to be more reactive nucleophiles than their piperidine counterparts. acs.orgnih.gov This enhanced reactivity is attributed to the greater p-orbital character of the nitrogen lone pair in the five-membered ring, which allows for more effective delocalization into the double bond, thus increasing the nucleophilicity of the α-carbon. wikipedia.orgnih.gov This makes 1-(2-methyl-1-butenyl)pyrrolidine a more potent nucleophile in reactions such as alkylations and acylations compared to this compound. wikipedia.org

Conversely, morpholine enamines, such as 4-(2-methyl-1-butenyl)morpholine, are generally less reactive than both piperidine and pyrrolidine enamines. nih.gov The presence of the electron-withdrawing oxygen atom in the morpholine ring reduces the electron-donating ability of the nitrogen atom. This decrease in electron density on the nitrogen leads to a less nucleophilic enamine. nih.gov The reduced reactivity of morpholine enamines has been observed in various reactions, including their use in organocatalysis. nih.gov

Compound NameMolecular FormulaMolecular Weight (g/mol)CAS Number
1-(2-Methyl-1-butenyl)pyrrolidineC9H17N139.2414091-87-3
4-(2-Methyl-1-butenyl)morpholineC9H17NO155.245554-99-4

Azepane Analogues

The investigation of enamine analogues has also extended to those with larger ring systems, such as azepane, a seven-membered heterocyclic amine. The synthesis of 1-(2-methyl-1-butenyl)azepane follows the same general principle of reacting 2-methylbutanal with azepane. Azepane and its derivatives are important structural motifs in a variety of bioactive molecules and natural products. nih.govresearchgate.net

The reactivity of enamines derived from seven-membered rings like azepane is of significant interest. Studies on cyclic ketone enamines have indicated a reactivity trend where the seven-membered ring enamine is the least reactive compared to five and six-membered rings. wikipedia.org This trend is often attributed to the conformational flexibility and steric factors of the larger ring, which can influence the planarity of the enamine system and, consequently, the overlap of the nitrogen's lone pair with the double bond's π-system. masterorganicchemistry.com However, it has also been noted that seven-membered ring enamines can be much stronger bases than their saturated amine counterparts, a property attributed to steric strain. masterorganicchemistry.com The synthesis of azepane derivatives can be achieved through various methods, including ring expansion of piperidines. rsc.orgresearchgate.net

Compound NameMolecular FormulaMolecular Weight (g/mol)CAS Number
1-(2-Methyl-1-butenyl)azepaneC11H21N167.30Not available

Future Research Directions and Emerging Methodologies

Development of More Sustainable and Greener Synthetic Protocols

The traditional synthesis of enamines often involves acid catalysis and the removal of water, which can generate waste and require significant energy input. wikipedia.org Future research will undoubtedly focus on developing more environmentally benign methods for the synthesis of 1-(2-Methyl-1-butenyl)piperidine and other enamines.

One promising avenue is the use of solid acid catalysts, which can be easily separated from the reaction mixture and reused, minimizing waste. Another approach involves exploring solvent-free reaction conditions or the use of greener solvents like water or ionic liquids. researchgate.net The development of catalytic systems that operate under milder conditions, such as lower temperatures and pressures, will also contribute to more sustainable processes. For instance, recent advancements have shown the potential for metal-catalyzed hydroamination of alkynes as a direct route to enamines, which could be adapted for the synthesis of our target compound. organic-chemistry.org Furthermore, the direct conversion of esters to enamines using zirconium catalysts presents a step- and redox-economical alternative to traditional methods. rsc.org

Table 1: Comparison of Traditional and Greener Synthetic Approaches for Enamines

FeatureTraditional SynthesisGreener Synthetic Protocols
Catalyst Homogeneous mineral acids (e.g., p-TsOH)Heterogeneous solid acids, biocatalysts
Solvent Toluene (B28343), Benzene (often with azeotropic removal of water)Solvent-free, water, ionic liquids, supercritical fluids
Energy Input Often requires heating to refluxMilder reaction temperatures, microwave-assisted synthesis
Waste Generation Acidic waste, solvent wasteRecyclable catalysts, minimal solvent waste
Atom Economy Can be lower due to by-product formationHigher atom economy through direct addition reactions

Integration with Flow Chemistry and Automated Synthesis

Flow chemistry offers numerous advantages over traditional batch processing, including enhanced safety, better temperature control, improved reproducibility, and the potential for seamless integration into multi-step syntheses. acs.orgeuropa.eu The application of flow chemistry to the synthesis and subsequent reactions of this compound is a key area for future development.

A continuous flow setup could be designed for the efficient formation of the enamine, immediately followed by its reaction with an electrophile in a subsequent reactor. acs.org This approach minimizes the handling of potentially unstable intermediates and allows for precise control over reaction parameters, leading to higher yields and purities. europa.eu Automated synthesis platforms, guided by real-time reaction monitoring, could rapidly screen various reaction conditions and substrates, accelerating the discovery of new transformations and applications for this compound. acs.org The integration of artificial intelligence and machine learning with these automated systems could further optimize reaction outcomes and predict novel reactivities.

Advanced Stereoselective Catalysis for Enamine Transformations

While this compound itself is achiral, its reactions can generate new stereocenters. The development of advanced stereoselective catalytic systems is crucial for controlling the three-dimensional arrangement of atoms in the products of its reactions. Asymmetric enamine catalysis, a cornerstone of modern organic chemistry, has seen significant advancements that can be applied to transformations involving this enamine. acs.orgresearchgate.net

Future research will likely focus on the design and application of novel chiral catalysts, including organocatalysts, transition metal complexes, and even enzymes, to achieve high levels of enantioselectivity and diastereoselectivity in reactions such as alkylations, aldol (B89426) additions, and Michael additions involving this compound. nih.govnih.govmakingmolecules.com For example, the use of chiral secondary amines as catalysts can induce stereoselectivity in the formation of enamine intermediates, which then react in a stereocontrolled manner. nih.govrsc.org The exploration of photoredox catalysis in conjunction with enamine catalysis opens up new avenues for stereoselective transformations under mild conditions. nih.gov

Computational-Guided Discovery of Novel Reactivities and Applications

Computational chemistry has become an indispensable tool for understanding reaction mechanisms and predicting the reactivity of chemical compounds. acs.orgnih.gov In the context of this compound, computational methods can be employed to:

Predict Reactivity: Density Functional Theory (DFT) and other computational models can be used to calculate the energies of frontier molecular orbitals (HOMO and LUMO), providing insights into the nucleophilicity and electrophilicity of the enamine and its potential reaction partners. acs.org This can guide the selection of suitable electrophiles for novel reactions.

Elucidate Reaction Mechanisms: Computational studies can map out the potential energy surfaces of reactions involving this compound, helping to identify transition states and intermediates. acs.org This detailed mechanistic understanding is crucial for optimizing reaction conditions and designing more efficient catalytic systems.

Discover Novel Applications: By simulating the interaction of this compound with various molecules, computational screening can identify potential new applications, for instance, in the synthesis of complex natural products or pharmacologically active compounds. Large chemical space databases, such as the Enamine REAL database, can be virtually screened to identify promising starting materials and reaction pathways. enamine.netnih.gov

Exploration of Enamine-Based Polymerization Mechanisms (if applicable)

The reactivity of the enamine functional group suggests its potential role in polymerization reactions. While the direct polymerization of this compound itself may not be straightforward, its use as a monomer or a co-monomer in polymerization processes is an area ripe for exploration.

Future research could investigate the possibility of enamine-based polymerization through various mechanisms:

Cationic Polymerization: The nucleophilic nature of the enamine double bond could potentially initiate or participate in cationic polymerization reactions with suitable electrophilic monomers.

Radical Polymerization: The enamine could act as a chain transfer agent or be incorporated into a polymer backbone through radical addition reactions.

Ring-Opening Polymerization: Derivatives of this compound could be designed to undergo ring-opening polymerization, leading to novel polymer architectures.

Investigating the kinetics and mechanisms of these potential polymerization pathways could lead to the development of new materials with unique properties. For example, the incorporation of the piperidine (B6355638) moiety into a polymer backbone could influence its solubility, thermal stability, and basicity.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.